
Lafutidine Sulfone
概要
説明
Lafutidine Sulfone is a derivative of Lafutidine, a second-generation histamine H2 receptor antagonist. Lafutidine is primarily used to treat gastrointestinal disorders such as gastric ulcers, duodenal ulcers, and gastroesophageal reflux disease. This compound retains the core structure of Lafutidine but includes a sulfone group, which can potentially alter its pharmacological properties and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Lafutidine Sulfone typically involves the oxidation of Lafutidine. The process can be carried out using various oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction conditions often include a solvent like acetonitrile and a controlled temperature to ensure the selective formation of the sulfone group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes with stringent control over reaction parameters to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Lafutidine Sulfone can undergo several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or other higher oxidation state compounds.
Reduction: Reduction reactions can convert the sulfone back to the corresponding sulfide or sulfoxide.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetonitrile, controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.
Substitution: Nucleophiles such as amines, alcohols, or thiols, solvents like dichloromethane, and catalysts like palladium.
Major Products:
Oxidation: Sulfoxides, higher oxidation state compounds.
Reduction: Sulfides, sulfoxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Gastrointestinal Applications
1. Antisecretory Activity:
Lafutidine exhibits significant antisecretory effects, which are crucial for managing conditions like gastroesophageal reflux disease (GERD). Studies have shown that lafutidine can elevate intragastric pH more effectively than traditional proton pump inhibitors (PPIs) like lansoprazole. In a clinical trial comparing a single oral dose of 10 mg lafutidine with 30 mg lansoprazole, lafutidine demonstrated a more rapid onset of action and stronger inhibition of gastric acid secretion within the first six hours post-administration . This rapid action is particularly beneficial for patients requiring immediate relief from acid-related symptoms.
2. Gastroprotective Effects:
Research indicates that lafutidine not only inhibits acid secretion but also enhances mucosal protection. It increases plasma concentrations of calcitonin gene-related peptide (CGRP) and somatostatin, which are known to inhibit postprandial acid secretion and promote mucosal blood flow . This dual action makes lafutidine a valuable therapeutic option for patients with peptic ulcers or those at risk of ulceration due to NSAID use.
3. Efficacy in Endoscopic Healing:
In randomized controlled trials, lafutidine has been shown to achieve an endoscopic healing rate of 71% in patients with erosive esophagitis, outperforming both famotidine and placebo . This highlights its effectiveness as a treatment option for erosive esophagitis, particularly in populations where traditional therapies may be less effective.
Oncological Applications
1. Adjuvant Therapy in Cancer Treatment:
Lafutidine has been evaluated as an adjuvant therapy in patients undergoing treatment for head and neck squamous cell carcinoma (HNSCC). A study involving 63 patients indicated that those receiving lafutidine alongside S-1 (an oral fluorouracil) had a significantly higher completion rate of therapy (94.4% vs. 24.6% in the control group) and improved overall survival rates . The reduction in gastrointestinal disturbances associated with S-1 therapy was attributed to the concomitant use of lafutidine.
Summary of Applications
Application Area | Key Findings |
---|---|
Gastrointestinal Disorders | - Stronger antisecretory effect compared to PPIs. - Rapid onset of action beneficial for GERD. - Enhances mucosal protection via increased CGRP and somatostatin levels. |
Oncology | - Improves completion rates and survival in HNSCC patients undergoing S-1 therapy. - Reduces gastrointestinal side effects associated with chemotherapy. |
作用機序
Lafutidine Sulfone, like Lafutidine, acts by inhibiting the secretion of gastric acid through its antagonistic effect on histamine H2 receptors. Additionally, it may activate calcitonin gene-related peptide, leading to the stimulation of nitric oxide and regulation of gastric mucosal blood flow. It also increases somatostatin levels, resulting in reduced gastric acid secretion, and inhibits neutrophil activation, preventing inflammation-related injury.
類似化合物との比較
Ranitidine: Another histamine H2 receptor antagonist used to treat similar gastrointestinal disorders.
Famotidine: A more potent H2 receptor antagonist with a longer duration of action.
Nizatidine: Similar in structure and function to Lafutidine but with different pharmacokinetic properties.
Uniqueness of Lafutidine Sulfone: this compound’s unique sulfone group may confer distinct pharmacological properties, such as altered metabolic stability and reactivity, compared to other H2 receptor antagonists. This uniqueness can potentially lead to different therapeutic applications and efficacy profiles.
生物活性
Lafutidine Sulfone, a derivative of Lafutidine, is a second-generation histamine H2 receptor antagonist primarily used for treating gastrointestinal disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound retains the core structure of Lafutidine but features a sulfone group that may enhance its pharmacological properties. It is investigated for its effects on biological systems, particularly concerning histamine receptors and gastric acid secretion.
Target Receptors:
this compound primarily targets histamine H2 receptors , which are crucial in regulating gastric acid secretion.
Mode of Action:
- Gastric Acid Secretion: It prevents gastric acid secretion by blocking H2 receptors.
- Nitric Oxide Production: The compound stimulates the production of nitric oxide (NO), which is vital for regulating gastric mucosal blood flow.
- Mucosal Protection: It enhances mucin production and somatostatin levels, contributing to gastric mucosal protection and inhibiting Helicobacter pylori attachment to gastric cells.
Biochemical Pathways
This compound influences several biochemical pathways:
- Cell Signaling: It modulates cell signaling pathways and gene expression, impacting cellular metabolism.
- Inflammation Reduction: The compound exhibits anti-inflammatory properties by inhibiting neutrophil activation.
- Metabolism: Primarily metabolized in the liver through oxidation and conjugation reactions, it interacts with various enzymes and proteins.
Clinical Studies
-
Efficacy in Gastroesophageal Reflux Disease (GERD):
A randomized controlled trial compared Lafutidine with famotidine and placebo. Lafutidine demonstrated a healing rate of 71%, superior to famotidine (61.4%) and placebo (9.7%) in patients with endoscopic diagnoses of erosive esophagitis . -
pH Control:
In a study involving heartburn patients, Lafutidine significantly reduced the percentage of time that intraesophageal pH was < 4 (from 3.1% to 1.2%) after treatment, indicating improved acid control . -
Comparative Efficacy:
A multicenter study indicated that while Lafutidine provided symptom relief comparable to rabeprazole in uninvestigated dyspepsia, it was less effective than lansoprazole in reducing heartburn severity .
Case Study 1: Efficacy in Duodenal Ulcers
In a clinical trial involving patients diagnosed with duodenal ulcers, Lafutidine showed significant improvement in ulcer healing compared to placebo, demonstrating its effectiveness as an antisecretory agent .
Case Study 2: Long-term Use
A long-term follow-up study evaluated the effects of Lafutidine on patients with chronic GERD. Results indicated sustained efficacy over extended periods, although some patients experienced tachyphylaxis, limiting its long-term use .
Data Table: Summary of Key Research Findings
Study Type | Comparison Group | Key Findings |
---|---|---|
Randomized Controlled Trial | Famotidine & Placebo | Healing rate: Lafutidine 71%, Famotidine 61.4% |
pH Control Study | Baseline | pH < 4 reduced from 3.1% to 1.2% post-treatment |
Multicenter Study | Rabeprazole | Similar symptom relief but inferior to Lansoprazole |
特性
IUPAC Name |
2-(furan-2-ylmethylsulfonyl)-N-[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c26-21(18-31(27,28)17-20-7-6-14-29-20)23-9-2-5-13-30-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h2,5-8,10,14-15H,1,3-4,9,11-13,16-18H2,(H,23,26)/b5-2- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYKZWIKCBSALL-DJWKRKHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC(=O)CS(=O)(=O)CC3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C\CNC(=O)CS(=O)(=O)CC3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。